molecular formula C19H20Cl2N2O3 B6452048 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640980-10-3

3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6452048
CAS RN: 2640980-10-3
M. Wt: 395.3 g/mol
InChI Key: ZBHCMAYTXPLBKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reagents and conditions used. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine and piperidine rings would add an element of polarity to the molecule, and the chlorine atoms would likely make the molecule quite reactive. The methoxy groups could potentially participate in a variety of reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under the right conditions. The pyridine ring, for example, is aromatic and could undergo electrophilic aromatic substitution. The piperidine ring could potentially undergo reactions at the nitrogen, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar pyridine and piperidine rings could potentially make the compound soluble in polar solvents. The compound’s reactivity would likely be influenced by the presence of the chlorine atoms and the methoxy groups .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis of this compound, its reactivity, and potential applications .

Mechanism of Action

Target of Action

The primary target of 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine is the dopamine D2 receptor . This receptor is crucial in the regulation of neurotransmission, particularly in the pathways associated with mood, reward, and motor control .

Mode of Action

This compound acts as an antagonist at the dopamine D2 receptor. By binding to this receptor, it inhibits the action of dopamine, a neurotransmitter involved in various central nervous system functions. The inhibition of dopamine binding leads to a decrease in the downstream signaling pathways that are typically activated by dopamine .

Biochemical Pathways

The inhibition of the dopamine D2 receptor affects several biochemical pathways, including the cAMP pathway and the PI3K/Akt pathway . The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects various cellular processes such as gene transcription and protein synthesis. The PI3K/Akt pathway, which is involved in cell survival and metabolism, is also downregulated .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed orally, with a bioavailability of approximately 60-70%. The compound is distributed widely throughout the body, including the brain, due to its lipophilic nature. It undergoes hepatic metabolism primarily via the cytochrome P450 enzymes, and its metabolites are excreted mainly through the urine .

Result of Action

At the molecular level, the inhibition of dopamine D2 receptors leads to a decrease in dopamine-mediated signaling. This results in reduced neuronal excitability and modulation of neurotransmitter release . At the cellular level, this can lead to changes in neuronal plasticity and synaptic strength, which are important for learning and memory .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals . For instance, acidic environments can lead to the degradation of the compound, reducing its efficacy. Additionally, high temperatures can accelerate its breakdown. The presence of other drugs or chemicals that induce or inhibit cytochrome P450 enzymes can also affect the metabolism and overall bioavailability of the compound .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-25-17-3-2-14(20)10-15(17)19(24)23-8-5-13(6-9-23)12-26-18-4-7-22-11-16(18)21/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHCMAYTXPLBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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